Cotylimide-IV

Description

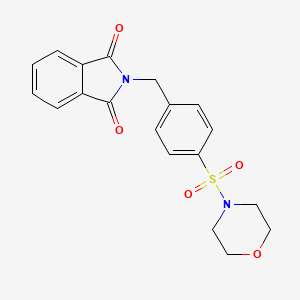

Cotylimide-IV is a phthalimide-derived compound, structurally characterized by a bicyclic aromatic framework with substituents that influence its chemical and pharmacological properties. Cotylimide-IV’s molecular weight and exact CAS registry number remain unspecified in publicly available databases, but its nomenclature suggests structural proximity to Citalopram-related intermediates, which are pivotal in serotonin reuptake inhibitor (SRI) synthesis .

Propriétés

IUPAC Name |

2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDNOBFGZVBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthetic routes and reaction conditions for Cotylimide-IV are not extensively documented in the literature. it is generally synthesized through multi-step organic synthesis involving the formation of isoindole and morpholine sulfonyl intermediates . Industrial production methods for Cotylimide-IV are likely to involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Cotylimide-IV undergoes various types of chemical reactions, including:

Oxidation: Cotylimide-IV can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert Cotylimide-IV into its reduced forms.

Substitution: Substitution reactions involving Cotylimide-IV can lead to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cotylimide-IV has several scientific research applications, including:

Mécanisme D'action

Cotylimide-IV exerts its effects by perturbing the accumulation of strigolactones in plants. It targets specific molecular pathways involved in strigolactone biosynthesis and signaling. The compound has been shown to regulate the nuclear localization of the COP1 ubiquitin ligase, which in turn affects the levels of light regulators such as HY5 . This mechanism highlights the role of Cotylimide-IV in modulating plant growth and development.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares Cotylimide-IV with key analogs, emphasizing molecular weight, functional groups, and structural similarities:

Key Observations:

The nitro group in 4-Nitrophthalimide increases electrophilicity, favoring reactions like nucleophilic aromatic substitution but may reduce metabolic stability . Desfluorocitalopram, lacking a fluorine atom compared to Citalopram, exhibits altered pharmacokinetics due to reduced electronegativity and lipophilicity .

Structural Similarity Metrics: Pyrimidine-based compounds (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) show moderate similarity (0.80) to Cotylimide-IV, suggesting shared backbone motifs despite differing core structures .

Analytical Challenges in Comparative Studies

Chemical analyses of Cotylimide-IV and analogs face hurdles such as:

- Sample Representativeness : Variability in batch composition complicates reproducibility .

- Extraction Limitations : Harsh extraction methods may degrade labile functional groups (e.g., aldehydes or nitro groups), skewing quantification .

- Method Sensitivity : Structural similarities necessitate high-resolution techniques (e.g., LC-MS/MS) to distinguish between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.